N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S2/c20-13-9-11-14(12-10-13)26(23,24)22-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)25-19/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDUPUDOVILLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Coupling Approach
The most widely reported laboratory method involves a two-step coupling process between substituted benzothiazole precursors and sulfonamide intermediates.
Step 1: Formation of 2-(2-Aminophenyl)benzo[d]thiazole
- Reagents : 2-Aminothiophenol (1.2 equiv), 2-iodobenzamide (1.0 equiv)
- Conditions : CuI (10 mol%), L-proline (20 mol%), K2CO3 (2.0 equiv), DMSO, 110°C, 24 h
- Yield : 68-72% (reported across 12 studies)
Step 2: Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
- Reagents : 4-Chlorobenzenesulfonyl chloride (1.5 equiv)
- Conditions : Pyridine (2.0 equiv), CH2Cl2, 0°C → rt, 12 h
- Workup : Sequential washing with 1N HCl (3×), saturated NaHCO3 (2×), brine
- Yield : 85-89% (isolated as white crystalline solid)
Key Characterization Data :
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 172-174°C | Differential Scanning Calorimetry |
| 1H NMR (δ, CDCl3) | 9.40 (s, 1H, NH) | 400 MHz NMR |
| HPLC Purity | 99.2% | C18 column, MeOH:H2O (75:25) |
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the coupling reaction:
Optimized Parameters :
- Power: 300 W
- Temperature: 120°C
- Pressure: 250 psi
- Time: 45 minutes
Comparative Efficiency :
| Method | Time | Yield | Energy Consumption |
|---|---|---|---|
| Conventional | 24 h | 72% | 15.2 kWh |
| Microwave | 0.75 h | 88% | 4.3 kWh |
This approach reduces reaction time by 96.9% while improving yield by 22.2%.
Industrial Production Protocols
Continuous Flow Synthesis
The patent EP0115328B1 details a wastewater-free industrial process optimized for scale-up:
Reactor Configuration :
- Type: Plug-flow reactor with in-line analytics
- Capacity: 500 L batch equivalent
- Materials: Hastelloy C-276 construction
Process Parameters :
| Stage | Temperature | Pressure | Residence Time |
|---|---|---|---|
| Benzothiazole formation | 125°C | 3 bar | 45 min |
| Sulfonylation | 40°C | 1.5 bar | 2 h |
| Crystallization | -10°C | 1 bar | 4 h |
Key Advantages :
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches utilize ball milling:
Milling Parameters :
- Ball-to-powder ratio: 30:1
- Rotation speed: 650 rpm
- Time: 2 h
- Atmosphere: Nitrogen
Performance Metrics :
| Metric | Value |
|---|---|
| Atom Economy | 91.4% |
| E-Factor | 0.87 |
| Space-Time Yield | 2.14 kg·L-1·h-1 |
This method eliminates VOC emissions while maintaining 89% product yield.
Critical Analysis of Synthetic Challenges
Regioselectivity Control
The benzothiazole formation step exhibits competing reaction pathways:
Side Reactions :
- Over-oxidation to sulfone derivatives (5-8% yield loss)
- Para-chlorine migration (observed in 3% of batches)
Mitigation Strategies :
Crystallization Optimization
Achieving pharmaceutical-grade purity requires precise crystallization control:
Ternary Phase Diagram Parameters :
| Solvent System | Optimal Composition | Crystal Habit |
|---|---|---|
| Ethanol/Water | 65:35 v/v | Needles (10-50 μm) |
| Acetone/Heptane | 40:60 v/v | Plates (20-100 μm) |
Impact on Bioavailability :
- Needle morphology: 92.3% dissolution in 30 min (USP II)
- Plate morphology: 84.7% dissolution under same conditions
Comparative Evaluation of Synthetic Routes
Economic and Environmental Metrics :
| Method | CPC* ($/kg) | PMI** | CO2 Equiv. (kg/kg) |
|---|---|---|---|
| Laboratory Batch | 1,450 | 86.7 | 12.4 |
| Continuous Flow | 920 | 18.2 | 4.1 |
| Mechanochemical | 1,120 | 7.9 | 2.8 |
Cost of Production at Commercial Scale
*Process Mass Intensity
The continuous flow method demonstrates superior scalability, reducing production costs by 36.6% compared to batch processes while cutting carbon emissions by 66.9%.
Advanced Characterization Protocols
In-Process Analytical Techniques
Modern synthesis employs multi-modal monitoring:
PAT (Process Analytical Technology) Tools :
- ReactIR™ with DiComp probe: Tracks sulfonamide bond formation (1720 cm-1)
- FBRM® G400: Monitors particle size distribution during crystallization
- UV/Vis spectroscopy: Quantifies residual 4-chlorobenzenesulfonyl chloride (λmax = 274 nm)
Data Acquisition Parameters :
| Technique | Sampling Rate | Critical Quality Attribute |
|---|---|---|
| ReactIR™ | 1 spectrum/15s | Reaction conversion |
| FBRM® | 1 scan/30s | Crystal growth rate |
| UV/Vis | Continuous | Impurity profile |
Stability-Indicating Methods
Forced degradation studies validate method robustness:
Stress Conditions :
| Condition | Duration | Degradation Products |
|---|---|---|
| 0.1N HCl, 80°C | 24 h | Benzo[d]thiazole-2-sulfonic acid (12.3%) |
| 3% H2O2, 50°C | 8 h | N-Oxide derivative (8.7%) |
| Light (1.2 million lux·h) | 48 h | Chlorinated biphenyl byproduct (6.1%) |
HPLC method validation parameters:
| Parameter | Value |
|---|---|
| Linearity (R2) | 0.9998 |
| LOQ | 0.05 μg/mL |
| Precision (RSD) | 0.32% |
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and halogenated compounds like chlorobenzene. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their function and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the sulfonamide and benzothiazole moieties. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-withdrawing groups (Cl, Br, F) enhance target binding but may reduce solubility. For example, 4-chloro substitution (target compound) balances lipophilicity and activity, whereas dibromo analogs show reduced yields due to steric hindrance .
- Electron-donating groups (CH₃, OCH₃) improve solubility but may lower potency. The 4-methoxy derivative (5g in ) exhibits a high yield (91%) but moderate activity .
- Tautomeric stability : The target compound’s thione tautomer is confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹), similar to triazole-thiones in .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₅ClN₂O₂S
- Molecular Weight : 364.84 g/mol
The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties, and a sulfonamide group that enhances its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with sulfonamides under specific conditions. Various methods have been reported in the literature, including microwave-assisted synthesis and solvent-free conditions, which improve yield and reduce reaction times.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to benzo[d]thiazole. For instance, compounds containing benzo[d]thiazole exhibited significant inhibition against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The mechanism often involves the disruption of quorum sensing pathways in bacteria, which is crucial for their virulence and biofilm formation.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 115.2 |
| Compound B | E. coli | 182.2 |
| This compound | TBD |
Anti-inflammatory Activity
Research has shown that benzo[d]thiazole derivatives possess anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary results indicate that this compound exhibits cytotoxic effects against human breast adenocarcinoma (MCF-7) cells with significant inhibition percentages.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| MCF-7 | 95 | 10 |
| A549 | 77 | 15 |
| HeLa | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Quorum Sensing Inhibition : The compound may inhibit bacterial communication systems, particularly in Gram-negative bacteria.
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for enzymes involved in inflammatory pathways and cancer progression.
Case Studies
- Study on Antimicrobial Activity : A recent study tested various benzo[d]thiazole derivatives for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The results indicated that certain derivatives could significantly reduce biofilm formation without affecting bacterial growth directly .
- Investigation of Anticancer Effects : Another study focused on the anticancer properties of related compounds in different cancer cell lines, highlighting the potential for developing new therapeutic agents based on the benzo[d]thiazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
